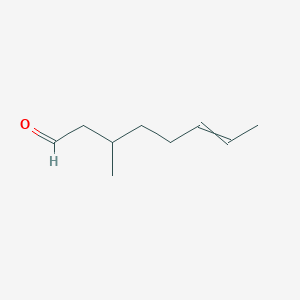

3-Methyloct-6-enal

Description

Structure

3D Structure

Properties

CAS No. |

5077-68-9 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-methyloct-6-enal |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-9(2)7-8-10/h3-4,8-9H,5-7H2,1-2H3 |

InChI Key |

BKXGEKRPOFASNF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC(C)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyloct-6-enal, an unsaturated aldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar compounds to provide estimations for its physicochemical and spectroscopic characteristics. It also outlines general experimental protocols for the synthesis, purification, and analysis of unsaturated aldehydes, and discusses their typical biological activities and safety considerations. This document aims to serve as a valuable resource for professionals in research and drug development who are interested in the properties and potential applications of this compound and related compounds.

Chemical and Physical Properties

| Property | This compound (Computed) | Nonanal (B32974) (Experimental) | Reference |

| Molecular Formula | C₉H₁₆O | C₉H₁₈O | [1] |

| Molecular Weight | 140.22 g/mol | 142.24 g/mol | [1] |

| Boiling Point | Not available | 190-192 °C | |

| Melting Point | Not available | -18 °C | |

| Density | Not available | 0.827 g/cm³ at 25 °C | [2] |

| Solubility | Not available | Insoluble in water; soluble in organic solvents | |

| XLogP3 | 2.3 | 3.4 | [1] |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | [1] |

| Flash Point | Not available | 63 °C | [3] |

| Refractive Index | Not available | 1.421 - 1.426 @ 20°C | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectroscopic characteristics of unsaturated aldehydes, the following provides an expected profile for this compound.[4][5][6][7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, olefinic protons, and various aliphatic protons.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aldehydic proton (-CHO) | 9.4 - 9.8 | Triplet |

| Olefinic protons (-CH=CH-) | 5.3 - 5.5 | Multiplet |

| Methine proton (-CH(CH₃)-) | ~2.2 | Multiplet |

| Methylene (B1212753) protons adjacent to C=O | ~2.4 | Multiplet |

| Other methylene protons | 1.2 - 2.1 | Multiplets |

| Methyl protons (-CH₃) | 0.9 - 1.1 | Doublet and Triplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.[10][11][12][13]

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 190 - 205 |

| Olefinic carbons (-C=C-) | 120 - 140 |

| Methine carbon (-C(CH₃)-) | 30 - 40 |

| Methylene carbons | 20 - 40 |

| Methyl carbons (-CH₃) | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.[4][5][6][7][8][9]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C-H stretch (aldehyde) | 2830 - 2695 | Medium (often two bands) |

| C=C stretch (alkene) | 1650 - 1600 | Medium to Weak |

| =C-H bend (alkene) | 1000 - 650 | Strong |

| C-H stretch (alkane) | 2960 - 2850 | Strong |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for aldehydes, including α-cleavage and McLafferty rearrangement.[7][9]

| Fragmentation | Expected m/z |

| Molecular Ion [M]⁺ | 140 |

| Loss of H radical [M-1]⁺ | 139 |

| Loss of ethyl radical [M-29]⁺ | 111 |

| Loss of propyl radical [M-43]⁺ | 97 |

| McLafferty rearrangement | 58 |

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, general methodologies for the synthesis, purification, and characterization of unsaturated aldehydes are well-established.

Synthesis of Unsaturated Aldehydes

A common method for the synthesis of α,β-unsaturated aldehydes is the aldol (B89426) condensation reaction, followed by dehydration. Other methods include oxidation of allylic alcohols and Wittig-type reactions.[14][15][16]

General Workflow for Aldol Condensation Synthesis

Caption: General workflow for the synthesis of α,β-unsaturated aldehydes via aldol condensation.

Purification Protocol: Bisulfite Extraction

A standard method for purifying aldehydes from reaction mixtures involves extraction with a saturated sodium bisulfite solution. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehydic organic impurities. The aldehyde can then be regenerated by treatment with a base.[1][17][18]

Bisulfite Extraction Workflow

Caption: Workflow for the purification of aldehydes using bisulfite extraction.

Characterization

The purified aldehyde is typically characterized using a combination of the spectroscopic methods detailed in Section 2 (NMR, IR, Mass Spectrometry) and chromatographic techniques such as Gas Chromatography (GC) for purity assessment.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been reported. However, as an α,β-unsaturated aldehyde, it is expected to exhibit biological activities common to this class of compounds. These compounds are known to be reactive electrophiles that can form covalent adducts with nucleophilic cellular macromolecules, such as proteins and DNA.[19] This reactivity is the basis for both their biological signaling roles and their potential toxicity.

Unsaturated aldehydes are involved in processes such as oxidative stress, inflammation, and cell signaling. For instance, they can modulate the activity of transcription factors like Nrf2 and NF-κB. The fungicidal activity of some C9 unsaturated aldehydes has also been reported.[20]

General Signaling Pathway of α,β-Unsaturated Aldehydes

Caption: Generalized signaling pathway for α,β-unsaturated aldehydes.

Safety and Handling

Unsaturated aldehydes, particularly volatile ones, should be handled with care in a well-ventilated area or fume hood.[21][22][23] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

GHS Hazard Classification for Unsaturated Aldehydes (General):

The GHS classification for specific unsaturated aldehydes can vary, but they are generally considered hazardous.[24][25][26][27]

-

Flammable liquids

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Skin sensitization

-

Specific target organ toxicity

Always consult the specific Safety Data Sheet (SDS) for the compound being used for detailed safety and handling information.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a robust, data-driven overview of its expected chemical properties and behavior based on established chemical principles and data from analogous compounds. The provided experimental frameworks for synthesis, purification, and analysis, along with the discussion of potential biological activities and safety precautions, offer a solid foundation for researchers and professionals working with this and other unsaturated aldehydes. Further experimental investigation is warranted to definitively characterize the properties and biological functions of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nonanal (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemstock.ae [chemstock.ae]

- 22. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 23. editverse.com [editverse.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 25. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 27. mu.edu.sa [mu.edu.sa]

The Putative Biosynthesis of 3-Methyloct-6-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloct-6-enal is a C9 aldehyde, a class of volatile organic compounds that contribute to the aromas and defense mechanisms of various organisms. While the specific biosynthetic pathway of this compound has not been explicitly detailed in scientific literature, this technical guide outlines a putative pathway based on well-established principles of fatty acid metabolism and the biosynthesis of similar volatile aldehydes in plants and fungi. This document provides a theoretical framework, including key enzymatic reactions, potential precursors, and generalized experimental protocols relevant to the study of this pathway. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel aldehydes and for professionals in drug development exploring new enzymatic targets.

Introduction

Volatile aldehydes are a diverse group of signaling molecules and flavor compounds in many biological systems. Their biosynthesis is of significant interest for applications in food science, pest control, and pharmacology. This compound, a C9 aldehyde with a methyl branch, represents an intriguing target for biosynthetic investigation. This guide synthesizes current knowledge on the formation of C6 and C9 aldehydes to propose a scientifically grounded, albeit putative, biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of C9 aldehydes in organisms like plants and fungi is predominantly initiated from the oxidative cleavage of polyunsaturated fatty acids.[1] This process is primarily mediated by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1] Based on this established mechanism, a putative pathway for this compound is proposed.

Precursor Molecule

The structure of this compound suggests a C18 polyunsaturated fatty acid with a methyl group as a likely precursor. A plausible candidate is a methylated form of linoleic acid. The position of the methyl group on the final aldehyde product dictates its original position on the fatty acid chain.

Key Enzymatic Steps

The proposed pathway involves two main enzymatic reactions:

-

Lipoxygenation: A specific lipoxygenase (LOX) enzyme would catalyze the dioxygenation of the methylated polyunsaturated fatty acid precursor at a specific carbon atom to form a fatty acid hydroperoxide.

-

Hydroperoxide Cleavage: A hydroperoxide lyase (HPL) enzyme would then cleave the fatty acid hydroperoxide at the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of the C9 aldehyde, this compound, and a C9 oxo-acid.

The following diagram illustrates this putative pathway:

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the scientific literature for the biosynthesis of this compound. The following table is provided as a template for future research to populate.

| Parameter | Value | Organism/Enzyme | Reference |

| Precursor Concentration | Data not available | ||

| Enzyme Kinetics (LOX) | |||

| Km | Data not available | ||

| Vmax | Data not available | ||

| kcat | Data not available | ||

| Enzyme Kinetics (HPL) | |||

| Km | Data not available | ||

| Vmax | Data not available | ||

| kcat | Data not available | ||

| Product Yield | Data not available |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway would require a series of biochemical and molecular biology experiments. The following are generalized protocols for key experiments.

Identification and Characterization of Lipoxygenase (LOX) Activity

Objective: To detect and characterize the lipoxygenase activity responsible for the initial oxidation of the fatty acid precursor.

Methodology:

-

Enzyme Extraction: Homogenize tissue from the organism of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

Substrate Preparation: Prepare a solution of the putative methylated polyunsaturated fatty acid precursor.

-

Enzyme Assay:

-

Monitor the formation of the conjugated diene system of the hydroperoxide product spectrophotometrically at 234 nm.

-

The reaction mixture should contain the crude enzyme extract and the fatty acid substrate in a buffered solution.

-

Incubate the reaction at a controlled temperature and measure the change in absorbance over time.

-

-

Product Identification:

-

Extract the reaction products with an organic solvent (e.g., diethyl ether).

-

Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific fatty acid hydroperoxide.

-

Identification and Characterization of Hydroperoxide Lyase (HPL) Activity

Objective: To detect and characterize the hydroperoxide lyase activity responsible for the cleavage of the fatty acid hydroperoxide to form this compound.

Methodology:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the LOX assay.

-

Substrate Preparation: Synthesize or enzymatically generate the specific fatty acid hydroperoxide intermediate.

-

Enzyme Assay:

-

Incubate the crude enzyme extract with the fatty acid hydroperoxide substrate.

-

Monitor the decrease in the substrate concentration using spectrophotometry at 234 nm.

-

-

Product Identification:

-

Analyze the headspace of the reaction mixture for the presence of the volatile aldehyde product, this compound, using GC-MS.

-

Derivatize the aldehyde with a suitable reagent (e.g., PFBHA) to improve its detection and quantification.

-

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

This technical guide provides a foundational, putative biosynthetic pathway for this compound based on analogous, well-characterized pathways for other volatile aldehydes. The proposed involvement of lipoxygenase and hydroperoxide lyase offers a clear starting point for experimental validation. Future research should focus on identifying the specific genes and enzymes involved in this pathway in organisms known to produce this compound. The successful elucidation of this pathway could open avenues for the biotechnological production of this and other novel aldehydes for various industrial applications.

References

Spectroscopic Profile of 3-Methyloct-6-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound 3-Methyloct-6-enal. Due to the absence of publicly available experimental spectra, this document focuses on predicted values derived from computational chemistry models and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton (H) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (CHO) | 9.6 - 9.8 | Triplet | ~2.0 |

| H2 | 2.2 - 2.4 | Multiplet | - |

| H3 | 2.0 - 2.2 | Multiplet | - |

| H4 | 1.3 - 1.5 | Multiplet | - |

| H5 | 1.9 - 2.1 | Multiplet | - |

| H6 | 5.3 - 5.5 | Multiplet | - |

| H7 | 5.3 - 5.5 | Multiplet | - |

| H8 (CH₃) | 1.6 - 1.7 | Doublet | ~7.0 |

| H9 (CH₃) | 0.9 - 1.0 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (C) | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 200 - 205 |

| C2 | 50 - 55 |

| C3 | 30 - 35 |

| C4 | 35 - 40 |

| C5 | 25 - 30 |

| C6 | 125 - 130 |

| C7 | 120 - 125 |

| C8 (CH₃) | 15 - 20 |

| C9 (CH₃) | 10 - 15 |

Table 3: Predicted Significant IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1720 - 1740 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium |

| C=C (Alkene) | 1640 - 1680 | Medium |

| =C-H (Alkene) | 3010 - 3040 | Medium |

| C-H (Alkane) | 2850 - 2960 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Notes |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 97 | [M - C₃H₇]⁺ | McLafferty rearrangement product |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Various fragmentation pathways |

| 41 | [C₃H₅]⁺ | Allylic cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates or solvent for subtraction.

-

Data Processing: The instrument software will perform a Fourier transform to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds and will induce fragmentation, providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Review of literature on C9 unsaturated aldehydes

An In-depth Technical Guide on C9 Unsaturated Aldehydes

Introduction

C9 unsaturated aldehydes are a class of reactive carbonyl compounds that are formed primarily through the peroxidation of polyunsaturated fatty acids. These molecules, characterized by a nine-carbon chain and at least one carbon-carbon double bond, are of significant interest to researchers, scientists, and drug development professionals due to their dual role in cellular physiology and pathology. While initially recognized as mere cytotoxic byproducts of oxidative stress, accumulating evidence has established them as critical signaling molecules that modulate a variety of cellular processes.[1][2][3]

This technical guide provides a comprehensive review of the literature on C9 unsaturated aldehydes, with a particular focus on key players such as 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (B12555) (ONE), and (E)-2-nonenal. It covers their formation, metabolism, biological reactivity, and involvement in signaling pathways. Furthermore, this guide details the analytical methodologies for their detection and quantification and summarizes key quantitative data to serve as a valuable resource for the scientific community.

Chemistry and Formation

C9 unsaturated aldehydes are predominantly generated from the non-enzymatic free radical chain reaction of lipid peroxidation involving omega-6 polyunsaturated fatty acids like arachidonic and linoleic acid.[1][2] Enzymatic pathways involving cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) can also contribute to their formation.[1][4] The most studied C9 aldehyde, 4-hydroxy-2-nonenal (HNE), is formed from the decomposition of lipid hydroperoxides.[5] A related compound, 4-oxo-2-nonenal (ONE), is generated in parallel with HNE from the intermediate 4-hydroperoxy-2-nonenal.[5][6]

The reactivity of these aldehydes is largely attributed to the electrophilic nature of the carbon-carbon double bond and the carbonyl group. They readily form covalent adducts with nucleophilic functional groups in biomolecules, particularly the thiol group of cysteine, the imidazole (B134444) group of histidine, and the ε-amino group of lysine (B10760008) residues in proteins.[1][6][7] This adduction is the primary mechanism through which they exert their biological effects, leading to altered protein structure and function.[8]

Key C9 Unsaturated Aldehydes in Biological Systems

4-hydroxy-2-nonenal (HNE)

HNE is the most extensively studied C9 unsaturated aldehyde, widely regarded as a key biomarker of oxidative stress and a mediator of cellular signaling.[1][9] It exists at low physiological concentrations (0.28-0.68 μM in human plasma) but increases significantly under conditions of oxidative stress.[1]

Metabolism: HNE is rapidly metabolized in cells through three main pathways:

-

Conjugation with Glutathione (B108866) (GSH): This is the predominant pathway, catalyzed by glutathione S-transferases (GSTs), particularly the GSTA4-4 isoform.[1]

-

Oxidation: HNE is oxidized to 4-hydroxy-2-nonenoic acid (HNA) by aldehyde dehydrogenases (ALDHs).[1]

-

Reduction: It is reduced to 1,4-dihydroxy-2-nonene (DHN) by alcohol dehydrogenases and aldo-keto reductases.[1]

Caption: Metabolic pathways of 4-hydroxy-2-nonenal (HNE).

Signaling Roles: HNE is a potent signaling molecule that can modulate various pathways depending on its concentration. At low (pathophysiological) levels, it can activate adaptive responses, while at higher levels, it contributes to cellular damage and apoptosis.

-

Nrf2 and NF-κB Pathways: Low concentrations of HNE can induce the activation of transcription factors Nrf2 (Nuclear factor erythroid-2-related factor 2) and NF-κB (nuclear factor kappa B). Nrf2 activation leads to the expression of antioxidant genes, providing cardioprotection. Conversely, NF-κB activation increases the expression of pro-inflammatory cytokines.[3]

Caption: Dual signaling roles of HNE in the Nrf2 and NF-κB pathways.

-

Apoptosis: HNE can induce apoptosis through both extrinsic (Fas-mediated) and intrinsic (p53-mediated) pathways. It activates key signaling kinases like ASK1 and JNK, leading to the activation of caspase-3.[10]

4-oxo-2-nonenal (ONE)

ONE is another highly reactive C9 aldehyde derived from lipid peroxidation.[6] Compared to HNE, ONE is generally more reactive and more cytotoxic.

Reactivity and Toxicity: Studies have shown that ONE is significantly more reactive with proteins than HNE.[6][11] It is 4-5 times more neurotoxic than HNE at similar concentrations.[11] The primary reaction of ONE with proteins involves the rapid formation of Schiff bases with lysine residues, a reaction not readily observed with HNE.[11] ONE is also a more potent protein crosslinking agent than HNE.[6]

(E)-2-Nonenal

(E)-2-nonenal is associated with the characteristic body odor of middle-aged and older adults, arising from the oxidative degradation of fatty acids on the skin.[12] While it is considered less acutely toxic than shorter-chain unsaturated aldehydes, it still possesses biological activity.[13] Studies on oxidized soybean oils fed to animals have shown that C9-C11 unsaturated aldehydes, including 2-nonenal, have strong inverse correlations with growth performance, suggesting a negative impact on animal health and feed intake.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data on the toxicity and reactivity of various C9 unsaturated aldehydes.

Table 1: Acute Toxicity Data

| Compound | Endpoint | Species | Value | Reference(s) |

|---|---|---|---|---|

| 2-Heptenal | LD50 (oral) | Rat | 1300 mg/kg bw | [13] |

| 2-Heptenal | LD50 (dermal) | Rabbit | 860–1530 mg/kg bw | [13] |

| 2-Nonenal | LD50 (dermal) | Rabbit | 3400–3700 mg/kg bw |[13] |

Table 2: Comparative Reactivity of HNE and ONE with Model Proteins

| Aldehyde | Protein | t1/2 for Disappearance of α,β-Unsaturated Chromophore | Reactivity Fold-Increase (ONE vs. HNE) | Reference(s) |

|---|---|---|---|---|

| HNE | Ribonuclease A | >24 h | \multirow{2}{}{~31x} | \multirow{2}{}{[11]} |

| ONE | Ribonuclease A | ~47 min | ||

| HNE | β-Lactoglobulin | ~10 h | \multirow{2}{}{~6x} | \multirow{2}{}{[11]} |

| ONE | β-Lactoglobulin | ~1.6 h | | |

Table 3: Effects of HNE and ONE on Mitochondrial Respiration

| Treatment | pH | State III Respiration (OCR) | State IV Respiration (OCR) | Reference(s) |

|---|---|---|---|---|

| Control | 7.4 | 100% (baseline) | 100% (baseline) | \multirow{4}{*}{[16]} |

| 0.20 mM 4-HNE | 7.4 | Significantly decreased vs. control | Significantly decreased vs. control | |

| 0.20 mM 4-ONE | 7.4 | Significantly decreased vs. HNE & control | Significantly decreased vs. HNE & control |

| Note: OCR = Oxygen Consumption Rate. Specific percentage decreases were not provided in the abstract. | | | | |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: LC-MS-based Chemometric Analysis of Aldehydes

This method was used to identify and characterize aldehydes in oxidized soybean oils and correlate them with animal performance.[14][17]

-

Sample Preparation and Derivatization:

-

Aldehydes and free fatty acids in oil samples are derivatized with Girard's reagent T (HQ) prior to analysis. This forms Schiff bases with the aldehyde carbonyl groups, allowing for chromatographic separation and mass spectrometric detection.[14]

-

-

LC-MS Analysis:

-

System: An ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight mass spectrometer (QTOFMS).[14]

-

Column: BEH C18 column.[14]

-

Mobile Phase: A gradient of two solvents:

-

Solvent A: Water with 0.05% acetic acid and 2 mmol/L ammonium (B1175870) acetate.[14][17]

-

Solvent B: 95:5 Acetonitrile:Water with 0.05% acetic acid and 2 mmol/L ammonium acetate.[14][17]

-

-

Injection Volume: 5 µL.[14]

-

MS Detection: Electrospray ionization in positive mode (ESI+).[14]

-

-

Data Analysis:

-

Raw mass spectrometry data is processed to generate a data matrix of retention time, m/z values, and ion intensity.

-

Chemometric analysis, such as Principal Component Analysis (PCA), is performed on the data to identify patterns and distinguish between different oil samples based on their chemical profiles.[14]

-

References

- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 4‐Oxo‐2‐nonenal on biochemical properties of bovine heart mitochondria - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 3-Methyloct-6-enal. Due to the current lack of publicly available experimental thermochemical data for this compound, this document emphasizes the experimental protocols and theoretical approaches that can be employed to determine its enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a foundational resource for researchers seeking to characterize the thermodynamic stability and reactivity of this and similar unsaturated aldehydes.

Introduction to this compound

This compound is an unsaturated aldehyde with the chemical formula C₉H₁₆O. Its structure, featuring both a carbonyl group and a carbon-carbon double bond, suggests a complex reactivity profile that is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of volatile organic compounds and their atmospheric reactions. A thorough understanding of its thermochemical properties is essential for modeling its behavior in chemical processes, assessing its stability, and predicting reaction outcomes.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | - |

| Molecular Weight | 140.22 g/mol | Computed by PubChem |

| IUPAC Name | This compound | Computed by LexiChem |

| CAS Number | 5077-68-9 | EPA DSSTox |

| Enthalpy of Formation | Data not available | - |

| Standard Entropy | Data not available | - |

| Heat Capacity | Data not available | - |

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for a compound like this compound relies on well-established experimental techniques, primarily calorimetry and spectroscopy.

The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using bomb calorimetry .

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated using the formula: ΔcU = - (C_cal * ΔT) / n where n is the number of moles of the sample.

-

Conversion to Enthalpy: The enthalpy of combustion (ΔcH°) is then calculated from ΔcU. The standard enthalpy of formation (ΔfH°) can then be derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a controlled heating rate.

-

Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities.

-

Calculation of Heat Capacity: The heat capacity (Cp) is calculated from the differential heat flow signal.

-

Determination of Entropy: The standard entropy (S°) at a given temperature (T) can be determined by integrating the heat capacity data from near absolute zero up to T, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T) dT from 0 to T

Spectroscopic methods , in conjunction with statistical mechanics, can also be used to calculate thermodynamic properties. Vibrational frequencies obtained from Infrared (IR) and Raman spectroscopy can be used to calculate the vibrational contributions to heat capacity and entropy.

Logical Workflow for Thermochemical Characterization

The following diagram illustrates a general workflow for the experimental determination and theoretical validation of the thermochemical properties of an organic compound.

Caption: General workflow for thermochemical property determination.

Conclusion

While specific experimental thermochemical data for this compound are currently unavailable, this guide outlines the robust and well-established methodologies that can be employed for their determination. The combination of calorimetric techniques for direct measurement of heat changes and spectroscopic methods coupled with statistical mechanics provides a powerful approach to fully characterize the thermodynamic landscape of this and other important organic molecules. The data obtained from such studies are invaluable for researchers in drug development, materials science, and environmental chemistry, enabling more accurate modeling and prediction of chemical behavior.

References

Potential stereoisomers of 3-Methyloct-6-enal

An In-Depth Technical Guide to the Potential Stereoisomers of 3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated aldehyde with the chemical formula C9H16O. Its molecular structure contains stereocenters that give rise to the possibility of multiple stereoisomers. Understanding the stereochemical landscape of a molecule is of paramount importance in drug development and chemical research, as different stereoisomers can exhibit distinct biological activities and pharmacological properties. This technical guide provides a comprehensive analysis of the potential stereoisomers of this compound.

Molecular Structure Analysis

The systematic IUPAC name for this compound reveals its key structural features: an eight-carbon chain (oct-), a methyl group at the third carbon (3-Methyl), an aldehyde functional group (-enal), and a carbon-carbon double bond starting at the sixth carbon (-6-en).

To determine the number of potential stereoisomers, we must identify all stereocenters within the molecule. These include chiral centers (asymmetric carbon atoms) and double bonds capable of geometric isomerism.

Chiral Centers

A chiral center is a carbon atom that is attached to four different groups. In the structure of this compound, the carbon atom at position 3 (C3) is a chiral center. The four different groups attached to C3 are:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

A -CH2CHO group

-

A -CH2CH2CH=CHCH3 group

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, designated as (R)-3-Methyloct-6-enal and (S)-3-Methyloct-6-enal.

Geometric Isomerism

Geometric isomerism (also known as cis-trans or E/Z isomerism) can occur around carbon-carbon double bonds. For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups. In this compound, the double bond is located between carbon 6 (C6) and carbon 7 (C7).

The groups attached to C6 are:

-

A hydrogen atom (-H)

-

A -CH2CH2CH(CH3)CH2CHO group

The groups attached to C7 are:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

Since each carbon of the double bond is attached to two different groups, the C6=C7 double bond can exist in two different geometric configurations: the E (entgegen) and Z (zusammen) isomers.

Potential Stereoisomers

With one chiral center and one double bond capable of geometric isomerism, the total number of possible stereoisomers for this compound is given by the formula 2^n, where n is the number of stereocenters. In this case, n=2 (one chiral center and one geometric isomer center), so there are 2^2 = 4 potential stereoisomers.

These four stereoisomers are diastereomers of each other, existing as two pairs of enantiomers.

Data Presentation: Summary of Stereoisomers

| Stereoisomer Name | Chirality at C3 | Configuration at C6=C7 | Relationship |

| (3R, 6E)-3-Methyloct-6-enal | R | E | Enantiomer of (3S, 6E) |

| (3S, 6E)-3-Methyloct-6-enal | S | E | Enantiomer of (3R, 6E) |

| (3R, 6Z)-3-Methyloct-6-enal | R | Z | Enantiomer of (3S, 6Z) |

| (3S, 6Z)-3-Methyloct-6-enal | S | Z | Enantiomer of (3R, 6Z) |

Experimental Protocols

The synthesis and characterization of the individual stereoisomers of this compound would require stereoselective synthetic methods and analytical techniques capable of distinguishing between stereoisomers.

Stereoselective Synthesis

-

Enantioselective Synthesis of Chiral Center: The chiral center at C3 could be established using methods such as asymmetric alkylation of a pro-chiral enolate, or through the use of a chiral auxiliary.

-

Stereoselective Formation of the Double Bond: The E or Z configuration of the C6=C7 double bond could be controlled using reactions like the Wittig reaction with stabilized or non-stabilized ylides, or the Horner-Wadsworth-Emmons reaction.

Separation and Characterization

-

Chiral Chromatography: The separation of enantiomers can be achieved using chiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques.

-

Polarimetry: Enantiomers will rotate plane-polarized light in equal but opposite directions. This can be measured using a polarimeter to determine the enantiomeric excess of a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral shift reagents or chiral solvating agents can induce diastereotopic shifts, allowing for their differentiation. The coupling constants (J-values) across the double bond in the 1H NMR spectrum can be used to determine the E/Z configuration. Typically, a larger J-value is observed for the trans (E) isomer.

Visualization of Stereoisomer Relationships

The relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: Stereoisomer relationships of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic pathway for 3-Methyloct-6-enal, a valuable unsaturated aldehyde for various research and development applications. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a robust and logical two-step synthetic route commencing from readily available starting materials. The proposed synthesis involves the formation of the key intermediate, 3-methyloct-6-en-1-ol, followed by its selective oxidation to the target aldehyde.

The protocols provided are based on well-established and analogous chemical transformations, ensuring a high probability of success in a laboratory setting. All quantitative data, where available from analogous reactions, is summarized for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Step 1: Synthesis of 3-Methyloct-6-en-1-ol via the coupling of two smaller fragments. A plausible approach involves the reaction of a Grignard reagent with a suitable epoxide or the addition of an organometallic reagent to an aldehyde.

-

Step 2: Oxidation of 3-Methyloct-6-en-1-ol to the corresponding aldehyde, this compound, using a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid.

This overall strategy is depicted in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyloct-6-en-1-ol

This protocol describes the synthesis of the alcohol intermediate via a Grignard reaction. The reaction involves the nucleophilic attack of pent-3-enylmagnesium bromide on propylene oxide.

Materials:

-

5-Bromo-2-pentene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Propylene oxide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 5-bromo-2-pentene in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.

-

The reaction is initiated by gentle heating. Once the reaction starts, maintain a steady reflux by controlling the rate of addition of the bromide solution.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pent-3-enylmagnesium bromide).

-

-

Reaction with Propylene Oxide:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of propylene oxide in anhydrous diethyl ether to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 3-methyloct-6-en-1-ol.

-

Expected Yield and Characterization:

While specific yield data for this exact reaction is not available, similar Grignard reactions with epoxides typically proceed in good yields, often in the range of 60-80%.

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | Colorless oil |

| Boiling Point | Estimated 180-190 °C at atmospheric pressure |

| ¹H NMR | Peaks corresponding to the alcohol and olefinic protons |

| ¹³C NMR | Resonances for the eight distinct carbon atoms |

| IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretches (~2900), C=C stretch (~1650) |

Protocol 2: Oxidation of 3-Methyloct-6-en-1-ol to this compound

This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).

Materials:

-

3-Methyloct-6-en-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica gel

-

Anhydrous diethyl ether

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 3-methyloct-6-en-1-ol in anhydrous dichloromethane dropwise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether.

-

Pass the resulting mixture through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Expected Yield and Characterization:

PCC oxidation of primary alcohols to aldehydes is a reliable method, with typical yields ranging from 70-90%.

| Parameter | Expected Value |

| Yield | 70-90% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated 170-180 °C at atmospheric pressure |

| ¹H NMR | Aldehydic proton signal (~9.7 ppm), disappearance of the alcohol proton signal |

| ¹³C NMR | Carbonyl carbon resonance (~200 ppm) |

| IR (cm⁻¹) | Strong C=O stretch (~1725), C-H stretch of aldehyde (~2720), disappearance of O-H stretch |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final product.

Caption: Logical flow of the synthesis of this compound.

Disclaimer: These protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the enantioselective synthesis of (R)-3-methyloct-6-enal, a chiral aldehyde with potential applications in fragrance and pharmaceutical industries. The synthetic route commences with an organocatalytic asymmetric Michael addition to establish the key chiral center, followed by a selective reduction, a Z-selective Wittig olefination for chain elongation, and a final mild oxidation to yield the target compound. This protocol is designed to provide researchers with a reliable method to obtain the desired enantiomer with high purity and yield.

Introduction

Chiral aldehydes are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and active pharmaceutical ingredients. The precise control of stereochemistry is paramount, as different enantiomers can exhibit distinct biological activities. (R)-3-methyloct-6-enal is a chiral aldehyde whose enantioselective synthesis is of interest for the development of novel chemical entities. This application note details a robust and reproducible synthetic pathway to obtain the (R)-enantiomer with high enantiomeric excess. The described methodology leverages key modern synthetic transformations, including organocatalysis and stereoselective olefination.

Overall Synthetic Scheme

The proposed enantioselective synthesis of (R)-3-methyloct-6-enal is a three-step process starting from crotonaldehyde (B89634). The key steps are: 1) Organocatalytic asymmetric Michael addition of a methyl group equivalent to crotonaldehyde to introduce the chirality, 2) Wittig reaction to introduce the cis-alkene moiety, and 3) Swern oxidation to furnish the final aldehyde.

Caption: Overall synthetic workflow for (R)-3-Methyloct-6-enal.

Experimental Protocols

Step 1: Enantioselective Organocatalytic Michael Addition to Crotonaldehyde

This step establishes the crucial stereocenter at the C3 position via an organocatalytic asymmetric Michael addition of a methyl equivalent to crotonaldehyde. A well-established diarylprolinol silyl (B83357) ether catalyst is employed to ensure high enantioselectivity.

Reaction Scheme:

Caption: Key enantioselective Michael addition step.

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| Crotonaldehyde | 70.09 | 7.01 g | 100 mmol |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | 325.52 | 3.26 g | 10 mmol |

| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 36.7 mL | 110 mmol |

| Toluene | - | 200 mL | - |

| Diethyl ether | - | 100 mL | - |

| Saturated aqueous NH4Cl | - | 100 mL | - |

| Saturated aqueous NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst and toluene.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add crotonaldehyde dropwise to the cooled catalyst solution over 10 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Slowly add the methylmagnesium bromide solution via syringe over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction for an additional 4 hours at -78 °C.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate (B1210297) in hexanes) to afford (R)-3-methylpentanal.

Expected Yield: 85-95% Expected Enantiomeric Excess: >95% ee

Step 2: Reduction of (R)-3-Methylpentanal to (R)-3-Methylpentan-1-ol

The aldehyde obtained from the Michael addition is reduced to the corresponding primary alcohol in preparation for the Wittig reaction. Sodium borohydride (B1222165) is a mild and selective reducing agent for this transformation.

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| (R)-3-Methylpentanal | 100.16 | 10.0 g | 100 mmol |

| Sodium borohydride (NaBH4) | 37.83 | 4.54 g | 120 mmol |

| Methanol (B129727) | - | 200 mL | - |

| 1 M HCl | - | As needed | - |

| Diethyl ether | - | 150 mL | - |

| Saturated aqueous NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

Dissolve (R)-3-methylpentanal in methanol in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Slowly add 1 M HCl to quench the excess NaBH4 and adjust the pH to ~7.

-

Remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain (R)-3-methylpentan-1-ol, which can often be used in the next step without further purification.

Expected Yield: >95%

Step 3: Wittig Olefination to (R,Z)-3-Methyloct-6-en-1-ol

This step introduces the cis-alkene functionality via a Z-selective Wittig reaction. The ylide is generated in situ from the corresponding phosphonium salt.

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| (Z)-hex-3-enyltriphenylphosphonium bromide | 425.34 | 46.8 g | 110 mmol |

| n-Butyllithium (2.5 M in hexanes) | - | 44 mL | 110 mmol |

| (R)-3-Methylpentan-1-ol | 102.17 | 10.2 g | 100 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |

| Saturated aqueous NH4Cl | - | 100 mL | - |

| Diethyl ether | - | 150 mL | - |

| Saturated aqueous NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, add (Z)-hex-3-enyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium dropwise over 30 minutes. The solution should turn a deep red/orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of (R)-3-methylpentan-1-ol in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Add diethyl ether and water, and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield (R,Z)-3-methyloct-6-en-1-ol.

Expected Yield: 70-85%

Step 4: Swern Oxidation to (R)-3-Methyloct-6-enal

The final step is the mild oxidation of the primary alcohol to the target aldehyde using Swern oxidation conditions.[1][2][3]

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| Oxalyl chloride | 126.93 | 10.2 mL | 120 mmol |

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 17.1 mL | 240 mmol |

| (R,Z)-3-Methyloct-6-en-1-ol | 142.24 | 14.2 g | 100 mmol |

| Triethylamine (B128534) (Et3N) | 101.19 | 69.7 mL | 500 mmol |

| Anhydrous Dichloromethane (DCM) | - | 400 mL | - |

| Water | - | 100 mL | - |

| Saturated aqueous NaCl (brine) | - | 100 mL | - |

| Anhydrous Na2SO4 | - | - | - |

Procedure:

-

To a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and oxalyl chloride.

-

Cool the solution to -78 °C.

-

Add DMSO dropwise over 20 minutes, ensuring the internal temperature does not rise above -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (R,Z)-3-methyloct-6-en-1-ol in anhydrous DCM dropwise over 30 minutes.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add water to quench the reaction.

-

Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate carefully under reduced pressure (to avoid loss of the volatile aldehyde).

-

Purify the crude product by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford (R)-3-methyloct-6-enal.

Expected Yield: 80-90%

Summary of Quantitative Data

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (%) |

| 1 | (R)-3-Methylpentanal | Crotonaldehyde | 85-95 | >95 |

| 2 | (R)-3-Methylpentan-1-ol | (R)-3-Methylpentanal | >95 | - |

| 3 | (R,Z)-3-Methyloct-6-en-1-ol | (R)-3-Methylpentan-1-ol | 70-85 | - |

| 4 | (R)-3-Methyloct-6-enal | (R,Z)-3-Methyloct-6-en-1-ol | 80-90 | >95 |

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of (R)-3-methyloct-6-enal. The described four-step sequence, commencing with an organocatalytic asymmetric Michael addition, offers a reliable and efficient route to this valuable chiral aldehyde. The methodologies employed are well-established and scalable, making this protocol suitable for both academic research and industrial applications in the fields of fine chemicals and drug development. The high enantioselectivity achieved in the key stereochemistry-defining step ensures the production of the desired enantiomer with high optical purity.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Methyloct-6-enal

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Methyloct-6-enal, a valuable chiral building block. Two primary methodologies are presented: a biocatalytic approach utilizing an ene-reductase and a chemical synthesis route based on copper-catalyzed asymmetric conjugate addition. These protocols are designed to offer researchers a practical guide to producing this compound with high enantiopurity.

Introduction

(S)-3-Methyloct-6-enal is a chiral aldehyde that serves as a key intermediate in the synthesis of various natural products and pharmacologically active molecules. The stereocenter at the C3 position is crucial for the biological activity of its downstream products. Therefore, the development of efficient and highly selective methods for its synthesis is of significant interest. This document outlines two distinct and effective strategies to achieve the enantioselective synthesis of (S)-3-Methyloct-6-enal.

The first approach is a biocatalytic method that employs an ene-reductase from the Old Yellow Enzyme (OYE) family. These enzymes are known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds with high stereoselectivity under mild reaction conditions.[1] The second approach is a chemical synthesis method involving the copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-unsaturated aldehyde.[2] This method is a powerful tool for the formation of a C-C bond and a new stereogenic center in a single step.

Both protocols are presented with detailed experimental procedures, data summaries, and visual workflows to facilitate their implementation in a laboratory setting.

Biocatalytic Synthesis Protocol: Ene-Reductase Mediated Asymmetric Reduction

This protocol describes the asymmetric reduction of (E)-3-methylocta-2,6-dienal to (S)-3-Methyloct-6-enal using an ene-reductase. Ene-reductases from the OYE family are flavin-dependent enzymes that can reduce the double bond of α,β-unsaturated aldehydes and ketones with high enantioselectivity.[3] For the synthesis of the (S)-enantiomer, an ene-reductase with the appropriate stereopreference is required. OYE3, for instance, has been shown to produce (S)-configured products in the reduction of certain enones.[4]

Synthesis of Starting Material: (E)-3-methylocta-2,6-dienal

The starting material can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between pent-3-enal (B15050306) and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester, followed by oxidation of the resulting alcohol.

Experimental Protocol: Enzymatic Reduction

-

Preparation of the Reaction Mixture:

-

In a 50 mL flask, prepare a 20 mL reaction buffer (100 mM potassium phosphate, pH 7.5).

-

Add glucose (1.5 g) as the co-substrate for cofactor regeneration.

-

Add NADP+ (10 mg).

-

Add Glucose Dehydrogenase (GDH) (20 U) for cofactor regeneration.

-

Add the selected ene-reductase (e.g., a variant of OYE demonstrating S-selectivity) (15 mg).

-

-

Reaction Initiation:

-

Dissolve (E)-3-methylocta-2,6-dienal (100 mg, 0.72 mmol) in DMSO (1 mL).

-

Add the substrate solution dropwise to the reaction mixture with gentle stirring.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C with shaking at 150 rpm.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate, 95:5) to afford pure (S)-3-Methyloct-6-enal.

-

Proposed Biocatalytic Workflow

References

- 1. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Stereoselectivity Switch in the Reduction of α-Alkyl-β-Arylenones by Structure-Guided Designed Variants of the Ene Reductase OYE1 [frontiersin.org]

Application Notes and Protocols for 3-Methyloct-6-enal in Organic Synthesis: A Search for a Ghost in the Machine

Despite a comprehensive search of scientific databases and chemical literature, detailed application notes and protocols for the use of 3-Methyloct-6-enal in organic synthesis could not be located. This suggests that the compound is not a widely utilized or well-documented building block in the field.

Our extensive search strategy included inquiries into its direct use in synthetic transformations, its role as a starting material or intermediate in natural product synthesis, and methods for its own preparation. The search encompassed scientific publications, patent databases, and chemical repositories. While basic chemical and physical properties for this compound are available from sources like PubChem[1], specific examples of its application in organic synthesis, including reaction protocols, quantitative data, and mechanistic pathways, remain elusive.

The absence of such information in the public domain prevents the creation of the requested detailed application notes, experimental protocols, and associated visualizations. It is possible that this compound is a niche intermediate synthesized for a specific, unpublished purpose, or that it is known by a less common name that is not readily identifiable.

For researchers and drug development professionals interested in the broader applications of chiral aldehydes and related structures, we recommend exploring the extensive literature on the following topics:

-

Asymmetric Aldol Reactions: A cornerstone of organic synthesis for the stereocontrolled formation of carbon-carbon bonds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Widely used for the formation of alkenes from aldehydes.

-

Reductive Amination: A versatile method for the synthesis of amines from aldehydes.

-

Organocatalysis: The use of small organic molecules to catalyze stereoselective transformations of aldehydes.

These areas are rich with well-documented protocols, quantitative data, and mechanistic insights that are invaluable for the synthesis of complex organic molecules.

Should any specific applications or synthetic routes involving this compound be published or become available, this document will be updated to reflect that new information. At present, however, the scientific record appears to be silent on its use in organic synthesis.

References

GC-MS Analysis of 3-Methyloct-6-enal: A Detailed Application Note and Protocol

Introduction

3-Methyloct-6-enal is a volatile organic compound with applications in the fragrance and flavor industries, as well as being a potential biomarker in various biological processes. Accurate and sensitive quantification of this unsaturated aldehyde is crucial for quality control in product formulation and for research in life sciences and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation with derivatization, instrument parameters, and expected quantitative data. Due to its reactive nature, derivatization of the aldehyde group is often employed to enhance stability and improve chromatographic and detection characteristics.

Experimental Protocols

This protocol outlines the necessary steps for the analysis of this compound, from sample preparation to data acquisition.

1. Sample Preparation: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Derivatization of aldehydes with PFBHA to form their corresponding oximes increases their volatility and improves sensitivity for GC-MS analysis.[1][2][3]

-

Reagents and Materials:

-

This compound standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvent (e.g., Hexane (B92381), Dichloromethane)

-

Anhydrous Sodium Sulfate

-

GC Vials with inserts

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For each standard and sample, add an appropriate volume to a clean reaction vial.

-

Add a freshly prepared solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) to each vial. The molar ratio of PFBHA to the expected aldehyde concentration should be in excess to ensure complete derivatization.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature for at least 60 minutes, or incubate at a slightly elevated temperature (e.g., 60°C) for 30 minutes to expedite the reaction.

-

Extract the PFBHA-oxime derivatives from the aqueous phase using a non-polar solvent like hexane or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used for the analysis of this compound PFBHA-oxime. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-450 |

| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. It is important to note that specific values for retention time, LOD, and LOQ are highly dependent on the analytical system and matrix. The mass fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for unsaturated aldehydes.

| Parameter | Expected Value/Information |

| Compound Information | |

| IUPAC Name | This compound |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Chromatographic Data | |

| Predicted Retention Index | 1100 - 1300 (on a standard non-polar column) |

| Mass Spectrometric Data (EI) | |

| Molecular Ion (M+) | m/z 140 (may be of low abundance) |

| Key Fragment Ions (m/z) | Predicted fragments include those from alpha-cleavage (loss of H, CHO), beta-cleavage, and rearrangements. Common fragments for unsaturated aldehydes include m/z 41, 55, 69, 83, 97, and 111. The methyl branch will also influence the fragmentation pattern. |

| Quantitative Data | |

| Limit of Detection (LOD) | Estimated to be in the low ng/mL to pg/mL range with derivatization and SIM mode. |

| Limit of Quantification (LOQ) | Estimated to be in the low ng/mL range with derivatization and SIM mode. |

| Linearity | Expected to be linear over a concentration range of at least two orders of magnitude (e.g., 1-100 ng/mL). |

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

While this compound is not directly involved in a classical signaling pathway, the following diagram illustrates the logical relationship of the analytical process, highlighting the key stages and their connections.

Caption: Logical flow of the GC-MS analytical method for this compound.

References

Application Notes and Protocols for 1H and 13C NMR Assignments of 3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyloct-6-enal. The assignments are presented in a clear, tabular format to facilitate easy reference. A comprehensive experimental protocol for the acquisition of NMR spectra for small organic molecules like this compound is also included. This guide is intended to assist researchers in the structural elucidation and verification of this compound.

Introduction

This compound is an unsaturated aldehyde with potential applications in fragrance and flavor industries, as well as being a potential intermediate in organic synthesis. Accurate structural characterization is crucial for its quality control and further application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, providing a valuable resource for its identification.

Data Presentation

The predicted ¹H and ¹³C NMR data for this compound were obtained from NMRdb.org. The data is presented below in tabular format for clarity and ease of comparison. The numbering of the atoms for the NMR assignments is as follows:

Table 1: Predicted ¹H NMR Assignments for this compound

| Atom # | Chemical Shift (ppm) | Multiplicity |

| 1-H | 9.75 | t |

| 2-H | 2.42 | m |

| 2'-H | 2.20 | m |

| 3-H | 2.10 | m |

| 4-H | 1.45 | m |

| 4'-H | 1.35 | m |

| 5-H | 2.05 | m |

| 6-H | 5.40 | m |

| 7-H | 5.40 | m |

| 8-H | 1.60 | d |

| 9-H | 0.95 | d |

Table 2: Predicted ¹³C NMR Assignments for this compound

| Atom # | Chemical Shift (ppm) |

| 1 | 202.8 |

| 2 | 51.5 |

| 3 | 31.8 |

| 4 | 34.5 |

| 5 | 29.5 |

| 6 | 124.5 |

| 7 | 130.5 |

| 8 | 17.9 |

| 9 | 19.5 |

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.